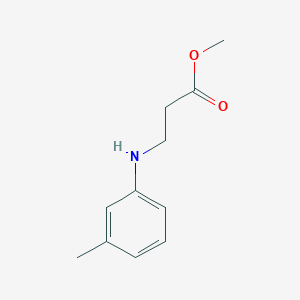
3-m-Tolylamino-propionic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 3-methylphenylaminoacetate , is a chemical compound with the following structure:
CH3−C(NH2−C6H4CH3)COOCH3
It consists of a methyl ester group attached to the amino group of 3-methyltoluidine (also called 3-methylaniline). The compound is used in various applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes
Several synthetic routes exist for the preparation of 3-m-Tolylamino-propionic acid methyl ester. One common method involves the reaction of 3-methyltoluidine with chloroacetic acid followed by esterification with methanol. The overall process can be summarized as follows:
Acylation: 3-methyltoluidine reacts with chloroacetic acid to form the corresponding amide intermediate.
Esterification: The amide intermediate is then esterified with methanol to yield the final product.
Industrial Production
Industrial production methods typically involve large-scale synthesis using optimized conditions. These methods ensure high yields and purity.
Analyse Des Réactions Chimiques
3-m-Tolylamino-propionic acid methyl ester undergoes various chemical reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the primary amine.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Common reagents and conditions depend on the specific reaction type. For example:
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides.
Major products formed include the carboxylic acid and the reduced amine.
Applications De Recherche Scientifique
3-m-Tolylamino-propionic acid methyl ester finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: It may be used in drug design due to its structural features.
Dye Synthesis: It can be incorporated into dyes and pigments.
Agrochemicals: Potential use in crop protection chemicals.
Mécanisme D'action
The compound’s mechanism of action depends on its specific application. For instance:
- In drug design, it might interact with specific molecular targets (e.g., enzymes, receptors) to exert therapeutic effects.
- In dye synthesis, it could contribute to color formation through conjugation and resonance effects.
Comparaison Avec Des Composés Similaires
3-m-Tolylamino-propionic acid methyl ester shares similarities with other amino acid derivatives and aromatic compounds. its unique combination of an amino group, methyl ester, and aromatic ring sets it apart.
Similar Compounds
3-Methyltoluidine: The parent compound from which this compound is derived.
Methyl Anthranilate: Another aromatic compound with an amino group and ester functionality.
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
methyl 3-(3-methylanilino)propanoate |
InChI |
InChI=1S/C11H15NO2/c1-9-4-3-5-10(8-9)12-7-6-11(13)14-2/h3-5,8,12H,6-7H2,1-2H3 |
Clé InChI |
CDNCZVIJJZXTKV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12119256.png)



![Benzoic acid, 2-[[2-(4-chloro-3-methylphenoxy)ethyl]amino]-5-methyl-, methyl ester](/img/structure/B12119276.png)

![N-(4-{[(2Z)-3-[(3,4,5-trimethoxyphenyl)amino]quinoxalin-2(1H)-ylidene]sulfamoyl}phenyl)acetamide](/img/structure/B12119288.png)




![2-amino-1-(2-chlorobenzyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12119316.png)


